molecular formula C5H12Cl2N2O2 B3024198 Piperazine-2-carboxylic acid dihydrochloride CAS No. 3022-15-9

Piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B3024198
CAS No.: 3022-15-9
M. Wt: 203.06 g/mol
InChI Key: WNSDZBQLMGKPQS-UHFFFAOYSA-N
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Description

Piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Piperazine-2-carboxylic acid dihydrochloride primarily targets the GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission across the synapses.

Mode of Action

The compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets leads to changes in the nerve signal transmission, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The affected biochemical pathway is the GABAergic system . This compound’s interaction with GABA receptors can influence the downstream effects of this pathway, including the modulation of neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of nerve signal transmission. By acting as a GABA receptor agonist, it can alter the normal functioning of the nervous system .

Biochemical Analysis

Biochemical Properties

Piperazine-2-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways and processes within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular processes, which may be due to the compound’s degradation or accumulation within the cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and overall cellular effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Chemical Reactions Analysis

Types of Reactions: Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pipecolinic acid
  • 4-Boc-piperazine-2-carboxylic acid
  • 2-piperazinecarboxylic acid
  • 1-Boc-piperazine
  • 1,4-Di-Boc-piperazine-2-carboxylic acid
  • L-Pipecolic acid
  • 2-Picolinic acid
  • Isonipecotic acid
  • Thiazolidine-2-carboxylic acid

Comparison: Piperazine-2-carboxylic acid dihydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes and its versatility in various chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in industrial and pharmaceutical applications.

Properties

IUPAC Name

piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928174
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133525-05-0, 3022-15-9
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2-carboxylic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 6
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